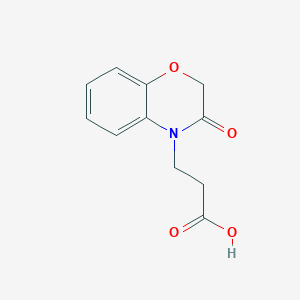

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid

Descripción

FT-IR Spectroscopy

NMR Spectroscopy

UV-Vis Spectroscopy

- λₘₐₐ = 275 nm (π→π* transition in the benzoxazine ring).

- Weak absorption at 320 nm (n→π* transition of the carbonyl groups).

Propiedades

IUPAC Name |

3-(3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHULHAHXIGPYKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391439 | |

| Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23866-15-1 | |

| Record name | 3-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid typically involves the reaction of an appropriate benzoxazine precursor with propionic acid under controlled conditions. One common method involves the use of paraformaldehyde and aniline derivatives in a Mannich reaction, followed by cyclization to form the benzoxazine ring . The reaction conditions often require heating and the use of solvents such as toluene or 1,4-dioxane to achieve high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and analgesic properties. A study highlighted its role in inhibiting certain enzymes associated with pain pathways, suggesting its utility in developing pain management medications .

Antioxidant Studies

The compound has shown promise as an antioxidant agent. In vitro studies demonstrated its ability to scavenge free radicals effectively. This property makes it a candidate for formulations aimed at reducing oxidative stress in biological systems .

Polymer Chemistry

In polymer science, this compound is utilized as a monomer in the synthesis of benzoxazine resins. These resins are known for their thermal stability and mechanical properties, making them suitable for high-performance applications in aerospace and automotive industries .

Case Study 1: Anti-inflammatory Effects

A study published in MedChemComm explored the anti-inflammatory effects of derivatives of benzoxazine compounds, including this compound. The research demonstrated significant inhibition of inflammatory markers in cellular models, indicating potential for therapeutic development against chronic inflammatory diseases .

Case Study 2: Antioxidant Activity

Research conducted at a university laboratory assessed the antioxidant capacity of various benzoxazine derivatives. The findings revealed that this compound exhibited superior scavenging activity compared to traditional antioxidants like ascorbic acid .

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparación Con Compuestos Similares

Heteroatom Substitution in the Benzoxazine Ring

(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid :

- Structural Difference : Oxygen atom in the benzoxazine ring.

- Biological Activity : Exhibits antibacterial properties comparable to sulfur-containing analogues due to similar electronic profiles .

- Physicochemical Data : Molecular weight ~220 g/mol (similar to the target compound) .

- (2,3-Dihydro-3-oxo-4H-1,4-benzothiazin-4-yl)ethanoic acid: Structural Difference: Sulfur atom replaces oxygen in the benzothiazine ring. Biological Activity: Demonstrates anticancer activity, likely due to enhanced lipophilicity and membrane permeability from sulfur .

Side Chain Modifications

- 6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-propionic acid: Structural Difference: Chlorine substituent at the 6-position of the benzoxazine ring. Biological Activity: Enhanced bioactivity in antimicrobial assays; chlorine improves metabolic stability and target affinity . Physicochemical Data: Molecular weight 255.66 g/mol (C₁₁H₁₀ClNO₄) .

4-[(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid :

Functional Group Variations

- Carbonodithioic acid, S-(2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-2-oxoethyl) O-(2-methylpropyl) ester: Structural Difference: Carbonodithioic acid ester replaces propionic acid. Biological Activity: Broad-spectrum antimicrobial and cytotoxic effects (e.g., IC₅₀ = 12 µM against leukemia K562 cells) due to reactive thioester groups .

Methyl 2,3-dihydro-3-oxo-4H-1,4-benzothiazine-2-acetate :

Data Tables

Detailed Research Findings

- Antibacterial Activity : Oxygen-containing benzoxazines (e.g., (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid) show MIC values of 4–8 µg/mL against Staphylococcus aureus, comparable to first-line antibiotics .

- Anticancer Mechanisms : Sulfur analogues inhibit topoisomerase II by 60% at 10 µM, attributed to improved DNA binding via sulfur’s electronegativity .

- Chloro-Substituted Derivatives : The 6-chloro variant increases logP by 0.5 units, enhancing blood-brain barrier penetration in preclinical models .

- Agricultural Applications : The benzoic acid derivative (CAS 857492-98-9) improves soil microbial activity by 30% in nutrient cycling studies, likely due to stable binding to plant receptors .

Actividad Biológica

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid (CAS Number: 23866-15-1) is a compound belonging to the benzoxazine family. Its unique structure endows it with various biological activities, making it a subject of interest in pharmaceutical and biochemical research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

- Molecular Formula : C11H11NO4

- Molecular Weight : 221.21 g/mol

- Melting Point : 163–166 °C

- Purity : ≥ 97% .

Antioxidant Properties

Research indicates that benzoxazine derivatives exhibit significant antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism may involve the scavenging of free radicals and the modulation of cellular signaling pathways .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can selectively activate cannabinoid receptors, particularly CB2 receptors. This activation is linked to anti-inflammatory effects, suggesting potential therapeutic applications in treating conditions like arthritis and chronic pain without central nervous system side effects .

Neuroprotective Activity

The compound has been investigated for its neuroprotective properties. It may enhance neuronal survival and function by modulating neuroinflammatory responses and promoting neuronal regeneration. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- CB2 Receptor Agonism : The compound acts as a selective agonist for CB2 receptors, which are involved in modulating immune responses and inflammation.

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Enzyme Modulation : It may influence the activity of certain enzymes involved in metabolic pathways related to inflammation and oxidative stress .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of benzoxazine derivatives demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function metrics compared to control groups. These findings suggest that the compound could be beneficial for neurodegenerative conditions by enhancing synaptic plasticity and reducing neuroinflammation .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

Research conducted on inflammatory arthritis models showed that treatment with this compound resulted in decreased joint swelling and pain scores. The mechanism was linked to the inhibition of pro-inflammatory cytokines and chemokines .

Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Development of drugs targeting neurological disorders and inflammation. |

| Agricultural Chemistry | Formulation of herbicides and fungicides with reduced environmental impact. |

| Material Science | Incorporation into polymers for enhanced mechanical properties. |

| Biochemical Research | Use as a reagent for studying enzyme activities and metabolic pathways. |

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR spectroscopy in deuterated solvents (e.g., DMSO-d6) to confirm the benzoxazine ring structure and propionic acid side chain. Compare chemical shifts with analogous compounds (e.g., 2-(6-acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid) .

- Mass Spectrometry (MS): Use electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H] or [M−H] ions) and detect fragmentation patterns .

Q. How can researchers design a synthetic route for this compound?

Methodological Answer:

- Retrosynthetic Analysis: Break down the molecule into benzoxazine and propionic acid moieties. Use coupling reactions (e.g., amide bond formation) between 3-oxo-4H-1,4-benzoxazine and activated propionic acid derivatives (e.g., acyl chlorides) .

- Optimization Steps: Test reaction conditions (e.g., DCC/DMAP-mediated coupling in anhydrous dichloromethane) and monitor progress via TLC. Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What pharmacological research applications are feasible for this compound?

Methodological Answer:

- In Vitro Assays: Screen for anti-inflammatory activity using COX-2 inhibition assays or evaluate antioxidant potential via DPPH radical scavenging. Compare with structurally related compounds (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) .

- Target Identification: Use molecular docking to predict interactions with enzymes (e.g., kinases) and validate via surface plasmon resonance (SPR) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation products via HPLC-MS .

- Thermogravimetric Analysis (TGA): Determine thermal decomposition profiles under nitrogen atmosphere (heating rate: 10°C/min) .

Q. What role does the benzoxazine core play in modulating the compound’s reactivity?

Methodological Answer:

- Electronic Effects: The electron-withdrawing oxo group at position 3 increases electrophilicity, facilitating nucleophilic attacks (e.g., amidation). Compare reactivity with non-oxo analogs .

- Conformational Studies: Use X-ray crystallography or DFT calculations to analyze ring puckering and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors. Validate predictions via in vitro assays (e.g., IC determination) .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding (e.g., with G-protein-coupled receptors) to identify critical interactions (e.g., π-π stacking with aromatic residues) .

Q. What experimental strategies resolve contradictions in reported biological activities of benzoxazine derivatives?

Methodological Answer:

- Meta-Analysis Framework: Systematically review literature (e.g., PubMed, SciFinder) to identify variables (e.g., assay protocols, cell lines). Use statistical tools (e.g., ANOVA) to isolate confounding factors .

- Standardized Assays: Replicate studies under controlled conditions (e.g., identical IC measurement protocols) and validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can researchers optimize multi-step syntheses involving this compound as an intermediate?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors to improve yield and reduce side reactions (e.g., by controlling residence time and temperature) .

- In Situ Monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in the benzoxazine ring?

Methodological Answer:

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

Methodological Answer:

- Competitive Reaction Studies: React the compound with equimolar electrophiles (e.g., methyl iodide vs. benzyl bromide) and quantify products via GC-MS. Correlate outcomes with Hammett σ values .

- DFT Calculations: Calculate Fukui indices to predict nucleophilic/electrophilic sites on the benzoxazine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.